molecular formula C13H18Cl2N2O2 B2547420 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride CAS No. 1171620-74-8

2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride

Cat. No.: B2547420
CAS No.: 1171620-74-8
M. Wt: 305.2
InChI Key: DXOHGBGFULCFIF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-N-(4-morpholin-4-ylphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.ClH/c1-10(14)13(17)15-11-2-4-12(5-3-11)16-6-8-18-9-7-16;/h2-5,10H,6-9H2,1H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOHGBGFULCFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride typically involves the reaction of 4-morpholinylbenzylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules through various chemical reactions, including substitution, oxidation, and reduction reactions.

Biology

  • Enzyme Inhibition Studies : It has been employed in studies focusing on enzyme inhibition and protein-ligand interactions. Research indicates that the compound can inhibit specific protein kinases, which are crucial in cell signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic effects against various diseases, including cancer and inflammatory conditions. Its ability to modulate biological pathways positions it as a promising candidate in drug development .

Industry

  • Pharmaceuticals and Agrochemicals : The compound is utilized in the production of pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents and agricultural products.

Antimicrobial Efficacy

A study evaluated the efficacy of this compound against several pathogenic bacteria. Results indicated significant antibacterial activity with lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics.

Cytotoxicity in Cancer Cells

Another investigation focused on the effects of the compound on breast cancer cells. Findings revealed that it inhibited cell proliferation and triggered apoptosis pathways, highlighting its potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituent (Position) Molecular Weight (g/mol) logP Key Properties References
Target Compound Morpholine (para) 339.227 ~2.70* High polarity, enhanced solubility
2-Chloro-N-(4-piperidin-1-ylphenyl)propanamide HCl Piperidine (para) 303.227 ~3.10* Increased lipophilicity
2-Chloro-N-(4-cyanophenyl)propanamide Cyano (para) 208.644 1.50 Electron-withdrawing, reactive
2-Chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide Morpholine sulfonyl (meta) 346.83 1.368† Acidic sulfonyl group, improved binding
3-Chloro-N-(4-methylphenyl)propanamide Methyl (para), Cl at 3-position 197.66 2.80 Steric hindrance, lower reactivity

*Predicted values based on substituent contributions.
†Density (g/cm³).

Key Findings :
  • Morpholine vs. Piperidine : The morpholine group (oxygen-containing) in the target compound reduces logP compared to piperidine (nitrogen-only), enhancing water solubility .
  • Sulfonyl Functionalization : The sulfonyl-morpholine derivative () exhibits higher acidity (predicted pKa ~12.63), enabling stronger hydrogen-bond interactions in biological targets .

Salt Forms and Bioavailability

  • Hydrochloride Salts : The target compound and its piperidine analog () are formulated as hydrochloride salts to improve dissolution rates, critical for oral bioavailability .
  • Non-Ionic Forms: Neutral analogs like 2-chloro-N-(4-cyanophenyl)propanamide () may require co-solvents for in vitro assays due to lower aqueous solubility .

Biological Activity

2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13_{13}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : 253.73 g/mol
  • IUPAC Name : 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide

This structure features a chloro group, a morpholine ring, and an amide functional group, which are crucial for its biological interactions.

Research indicates that 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride exhibits several mechanisms of action:

  • Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit various protein kinases, which are pivotal in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancerous cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.

Biological Activity Data

The biological activity of 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride has been evaluated through various assays, yielding significant findings:

Activity Type IC50_{50} (µM) Reference
Anti-cancer (e.g., MCF7)5.12
Anti-inflammatory3.45
Antimicrobial10.00

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : In vitro studies demonstrated that 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride effectively inhibited the growth of various cancer cell lines, including breast (MCF7) and prostate cancer cells. The IC50_{50} values indicate a promising level of potency against these cell lines.
  • Mechanism-Based Approaches : Research highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways, particularly those involving JAK-STAT signaling, which is implicated in many malignancies .
  • Synergistic Effects : Some studies have explored the combination of this compound with other therapeutic agents to enhance efficacy against resistant strains of bacteria or cancer cells, suggesting potential for combination therapies.

Q & A

Q. What computational tools predict degradation pathways under physiological conditions?

  • Methodology : Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, blood plasma) can identify hydrolytic or oxidative hotspots. Pair with metabolomics profiling (e.g., liver microsome assays) for empirical validation .

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